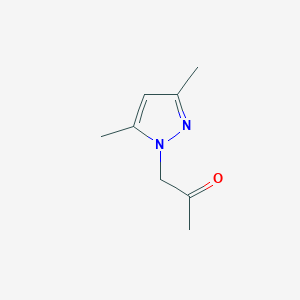

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis

The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis

The compound is a white solid that dissolves well in polar organic solvents . It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .Scientific Research Applications

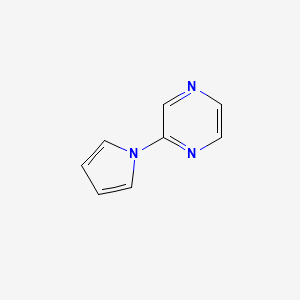

Synthesis of Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene Ligands

The compound has been used in the synthesis of new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands. These ligands have been found to oxidize the catechol substrate, demonstrating their potential in catalysis .

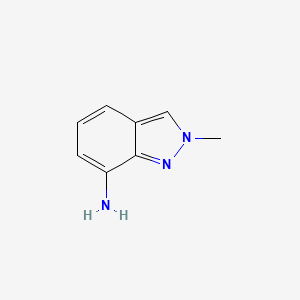

Anticoronavirus and Antitumoral Activity

A series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized using 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. These derivatives have shown promising in vitro anticoronavirus and antitumoral activity .

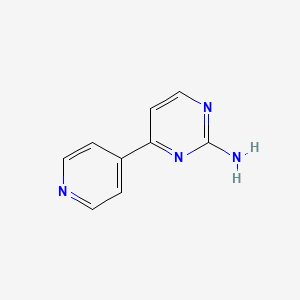

Antileishmanial and Antimalarial Evaluation

The compound has been used in the development of drugs with antileishmanial and antimalarial properties .

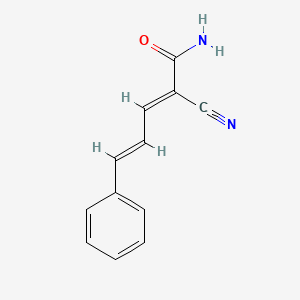

Cyanoacetylation

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone has been used in cyanoacetylation reactions .

Development of Chelating Agents

The compound has been used in the development of chelating agents due to its potential applications in catalysis, medicine, and biomimetism studies .

Inhibition of Tubulin Polymerization

The compound has been used in the development of drugs that inhibit tubulin polymerization, which is a key process in cell division .

Mechanism of Action

Target of Action

It has been found to have potent in vitro antipromastigote activity . This suggests that it may interact with specific targets in the Leishmania aethiopica clinical isolate, a protozoan parasite responsible for leishmaniasis .

Mode of Action

The exact mode of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is not fully understood. A molecular simulation study was performed to justify its potent in vitro antipromastigote activity. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that it may interact with its targets, leading to changes that inhibit the growth or survival of the parasite.

Biochemical Pathways

Given its antipromastigote activity, it is likely that it interferes with essential biochemical pathways in the leishmania aethiopica clinical isolate .

Pharmacokinetics

One study found a related compound to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization

Result of Action

It has been found to have potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or survival of the Leishmania aethiopica clinical isolate.

Action Environment

Factors such as ph and temperature could potentially affect its solubility and stability, and thereby its bioavailability and efficacy .

properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLPGYNPJZZIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363327 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361343-66-0 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)